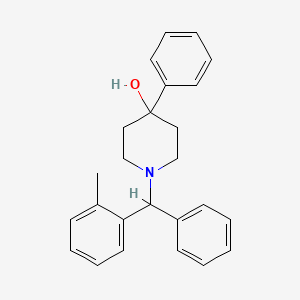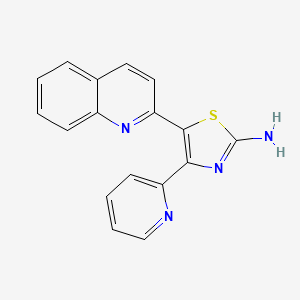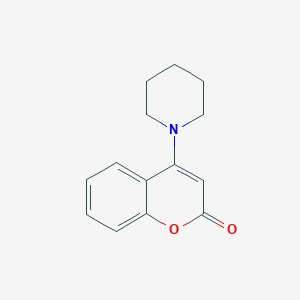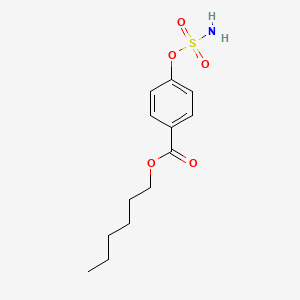
4-Phenylbutylcarbamic Acid Biphenyl-3-yl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylbutylcarbamic Acid Biphenyl-3-yl Ester is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Phenylbutylcarbamsäure-Biphenyl-3-ylester erfolgt typischerweise durch die Reaktion von Biphenyl-3-yl-carbamsäure mit 4-Phenylbutylamine. Die Reaktion wird üblicherweise in Gegenwart eines Kupplungsgases wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) unter wasserfreien Bedingungen durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, bis das gewünschte Produkt gebildet ist.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Der Prozess würde für höhere Ausbeuten und Reinheit optimiert werden, wobei häufig automatisierte Systeme für die präzise Steuerung der Reaktionsbedingungen zum Einsatz kommen. Lösungsmittelextraktion und Umkristallisation werden üblicherweise zur Reinigung des Endprodukts verwendet.
Analyse Chemischer Reaktionen
Reaktionsarten
4-Phenylbutylcarbamsäure-Biphenyl-3-ylester durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an den Ester- und Amid-Funktionsgruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Alkohole in Gegenwart einer Base.
Hauptprodukte
Oxidation: Oxidierte Derivate der Ester- und Amidgruppen.
Reduktion: Reduzierte Formen der Ester- und Amidgruppen.
Substitution: Substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
4-Phenylbutylcarbamsäure-Biphenyl-3-ylester hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Phenylbutylcarbamsäure-Biphenyl-3-ylester beinhaltet seine Wechselwirkung mit bestimmten Enzymen. Beispielsweise bindet es als FAAH-Inhibitor an die aktive Stelle des Enzyms und verhindert den Abbau von Fettsäureamiden. Dies führt zu erhöhten Spiegeln dieser Signalmoleküle, die verschiedene physiologische Prozesse modulieren können .
Wirkmechanismus
The mechanism of action of 4-Phenylbutylcarbamic Acid Biphenyl-3-yl Ester involves its interaction with specific enzymes. For instance, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides. This leads to increased levels of these signaling molecules, which can modulate various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
4-Phenylbutylcarbamsäure-Biphenyl-3-ylester ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm besondere Bindungseigenschaften und biologische Aktivitäten verleihen. Seine Phenylbutylgruppe bietet zusätzliche hydrophobe Wechselwirkungen, die seine Affinität zu aktiven Enzymstellen im Vergleich zu ähnlichen Verbindungen erhöhen.
Eigenschaften
Molekularformel |
C23H23NO2 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
(3-phenylphenyl) N-(4-phenylbutyl)carbamate |
InChI |
InChI=1S/C23H23NO2/c25-23(24-17-8-7-12-19-10-3-1-4-11-19)26-22-16-9-15-21(18-22)20-13-5-2-6-14-20/h1-6,9-11,13-16,18H,7-8,12,17H2,(H,24,25) |
InChI-Schlüssel |
WZSGWNPOHRAUQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCNC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


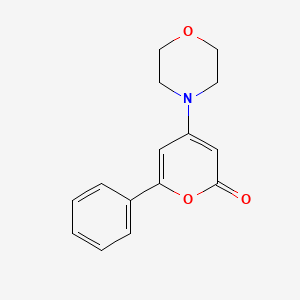


![4-Phenyl-benzo[b]thiophene-2-carboxamidine](/img/structure/B10844368.png)
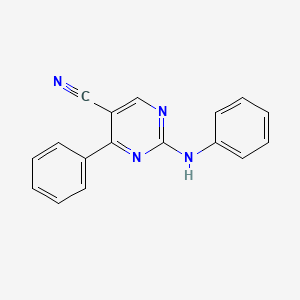

![4-phenyl-4-[1H-imidazol-2-yl]-piperidine](/img/structure/B10844385.png)
